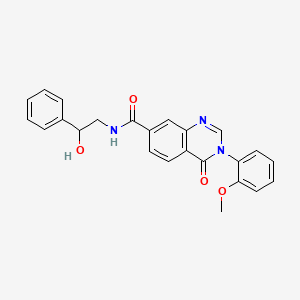![molecular formula C25H29ClN4O B15105339 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B15105339.png)
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a complex organic compound that features a piperazine ring, a pyrazole ring, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Formation of the Pyrazole Derivative: The pyrazole derivative can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反应分析
Types of Reactions
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in studies investigating the interaction of piperazine and pyrazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
作用机制
The mechanism of action of 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrazole ring can modulate enzyme activity. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1-{4-[(4-bromophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
- 1-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Uniqueness
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is unique due to the presence of the chlorophenyl group, which can influence its pharmacokinetic properties and biological activity. The combination of the piperazine and pyrazole rings also provides a versatile scaffold for further chemical modifications and optimization for specific applications.
属性
分子式 |
C25H29ClN4O |
|---|---|
分子量 |
437.0 g/mol |
IUPAC 名称 |
1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C25H29ClN4O/c1-18-23(19(2)28-27-18)12-13-24(31)29-14-16-30(17-15-29)25(20-6-4-3-5-7-20)21-8-10-22(26)11-9-21/h3-11,25H,12-17H2,1-2H3,(H,27,28) |
InChI 键 |
YFBDMQFKICYKQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15105257.png)
![3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15105258.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide](/img/structure/B15105260.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15105263.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B15105294.png)
![Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105297.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15105302.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B15105305.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15105330.png)


![N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15105338.png)
